molecular formula C10H11FO2 B1439743 3-(3-Fluoro-4-methylphenyl)propanoic acid CAS No. 881189-62-4

3-(3-Fluoro-4-methylphenyl)propanoic acid

Cat. No. B1439743
M. Wt: 182.19 g/mol
InChI Key: DYVQAEHNFXNAEH-UHFFFAOYSA-N
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Description

“3-(3-Fluoro-4-methylphenyl)propanoic acid” is a chemical compound with the CAS Number: 881189-62-4 . It has a molecular weight of 182.19 . The IUPAC name for this compound is 3-(3-fluoro-4-methylphenyl)propanoic acid . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “3-(3-Fluoro-4-methylphenyl)propanoic acid” is 1S/C10H11FO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) . This indicates that the compound contains a fluoro-substituted methylphenyl group attached to a propanoic acid moiety .


Physical And Chemical Properties Analysis

“3-(3-Fluoro-4-methylphenyl)propanoic acid” is a solid at ambient temperature . The compound is shipped at ambient temperature .

Scientific Research Applications

Enantioseparation in Chromatography

Research on isomeric compounds related to 3-(3-Fluoro-4-methylphenyl)propanoic acid, such as 2-(3-Methylphenyl)propanic acid, shows their successful enantioseparation by countercurrent chromatography using hydroxypropyl-β-cyclodextrin as a chiral selector. This process is crucial in separating optical isomers and has applications in analyzing the purity and composition of compounds in pharmaceuticals and other chemical products (Yang Jin, Honglei Bao, Wenyu Sun, & Shengqiang Tong, 2020).

Synthesis of Fluorinated Chirons

Fluorinated chirons derived from 3-(3-Fluoro-4-methylphenyl)propanoic acid and similar compounds have been synthesized for their potential use in the development of new pharmaceuticals. These compounds are crucial in creating novel molecules with potential therapeutic benefits (A. Arnone et al., 1995).

PET Imaging Applications

Compounds structurally similar to 3-(3-Fluoro-4-methylphenyl)propanoic acid have been used in the synthesis of PET (Positron Emission Tomography) radiopharmaceuticals, such as [11C]CS1P1. These radiopharmaceuticals are significant for imaging sphingosine-1 phosphate receptor 1 (S1P1), which has applications in diagnosing and monitoring various diseases, including neurological disorders (Zonghua Luo et al., 2019).

Organic Synthesis Intermediates

Quality Control in Pharmaceutical Development

In the pharmaceutical industry, analogs of 3-(3-Fluoro-4-methylphenyl)propanoic acid are analyzed for quality control of active pharmaceutical ingredients. Advanced analytical methods are used to ensure the purity and efficacy of these compounds, which is vital for developing safe and effective medications (V. O. Zubkov et al., 2016).

properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVQAEHNFXNAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-4-methylphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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